![molecular formula C11H7N3 B14755456 Pyrimido[4,5-C]quinoline CAS No. 230-13-7](/img/structure/B14755456.png)
Pyrimido[4,5-C]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-C]quinoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a pyrimidine ring and a quinoline ring. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-C]quinoline derivatives can be achieved through various synthetic routes. One common method involves the use of multi-component one-pot reactions, which are efficient and environmentally friendly. For example, the Biginelli-type reaction, Michael addition, and intermolecular cyclization are frequently employed . These reactions typically involve the use of barbituric or thiobarbituric acid, amines, and aldehydes .
Another approach involves the use of quinoline derivatives and isatins as starting materials . Recent advancements in green chemistry techniques have further improved the synthesis of this compound derivatives .
Industrial Production Methods
Industrial production of this compound derivatives often involves large-scale multi-component reactions. These methods are designed to maximize yield and minimize waste. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-C]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Cyclo-condensation: This reaction involves the formation of a ring structure through the condensation of two or more molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Cyclo-condensation: Aldehydes, amines
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored as potential anticancer, antiviral, and antimicrobial agents
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrimido[4,5-C]quinoline derivatives involves the inhibition of specific enzymes and modulation of biological pathways. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Other derivatives target viral replication enzymes, making them potential antiviral agents .
Comparison with Similar Compounds
Pyrimido[4,5-C]quinoline can be compared with other similar compounds, such as:
Quinoline: A simpler structure with a single fused ring system.
Pyrimido[4,5-B]quinoline: Another fused ring system with different biological activities.
[1,2,3]Triazino[4,5-B]quinoline: A triazine-containing fused ring system with unique properties.
[1,2,4]Triazolo[2’,3’3,4]pyrimido[6,5-B]quinoline: A complex fused ring system with potential antitumor activity.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold for the development of a wide range of therapeutic agents, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
230-13-7 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrimido[4,5-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-12-7-14-11(9)6-13-10/h1-7H |
InChI Key |
KKXTYDYBYUZJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


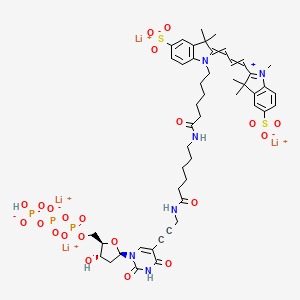
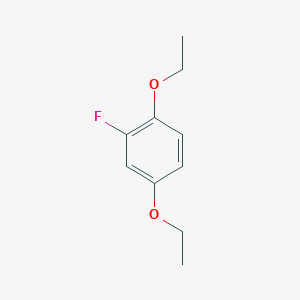
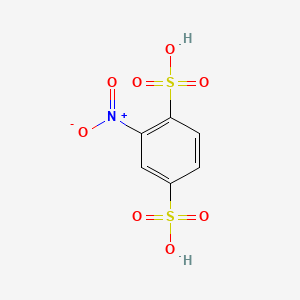
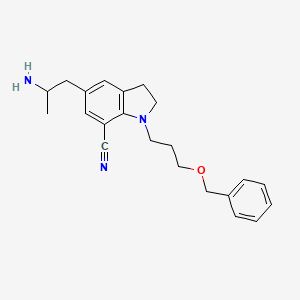
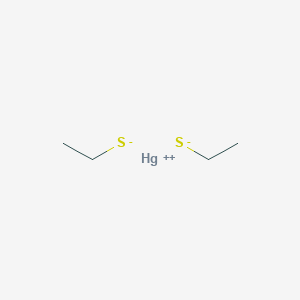
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
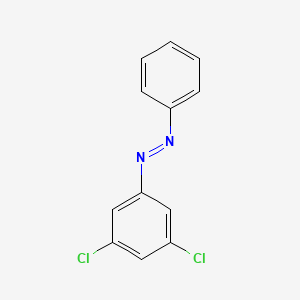
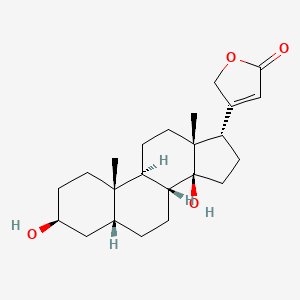
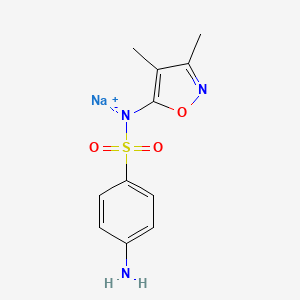
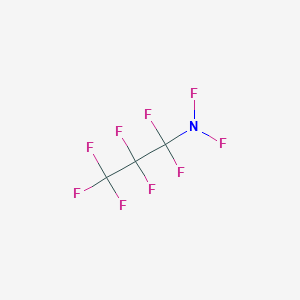
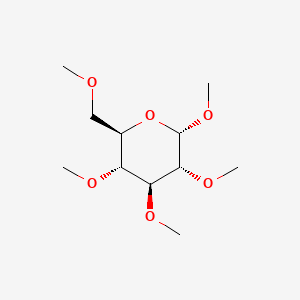
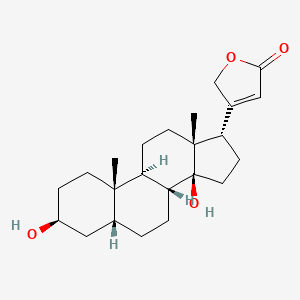
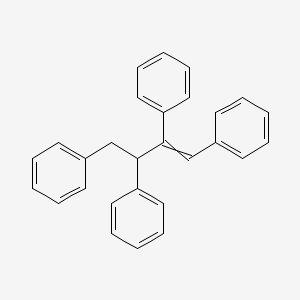
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
